![molecular formula C20H21NO4S B1448251 L-Methionine-D3-N-fmoc (S-methyl-D3) CAS No. 502692-58-2](/img/structure/B1448251.png)
L-Methionine-D3-N-fmoc (S-methyl-D3)
Overview
Description
L-Methionine-D3-N-fmoc (S-methyl-D3) is a deuterated compound . It is also known as FMOC-L-Methionine . It has been used as a hepatoprotectant, an antidote for acetaminophen poisoning, and a urinary acidifier .
Molecular Structure Analysis
The molecular formula of L-Methionine-D3-N-fmoc (S-methyl-D3) is C20H18D3NO4S . Its average mass is 374.469 Da and its monoisotopic mass is 374.137970 Da .Physical And Chemical Properties Analysis
L-Methionine-D3-N-fmoc (S-methyl-D3) has a molecular weight of 152.23 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . Its topological polar surface area is 88.6 Ų . The compound has a rotatable bond count of 4 .Scientific Research Applications
Solid-Phase Peptide Synthesis (SPPS)
L-Methionine-D3-N-fmoc (S-methyl-D3) is used in the field of Solid-Phase Peptide Synthesis (SPPS). With the ever-growing popularity of SPPS using the Fmoc strategy, amino acid derivatization is a useful tool in structure–activity relationship (SAR) studies .
Green Chemistry
This compound is used in green chemistry. For instance, it’s used in the hydrolysis of Fmoc-protected amino esters using green calcium (II) iodide as a protective agent . This method is greener and less energy-intensive than the already known trimethyltin hydroxide .
Medicinal Chemistry
In medicinal chemistry, L-Methionine-D3-N-fmoc (S-methyl-D3) is used in the synthesis of various drugs . It’s particularly useful in the synthesis of drugs that require the presence of a protected amino acid .
Metabolic Studies
L-Methionine-D3-N-fmoc (S-methyl-D3) is used as an internal standard for the quantification of L-methionine by GC- or LC-MS . It’s used in studies related to various metabolic diseases and aging .
Purine and Pyrimidine Synthesis
L-Methionine-D3-N-fmoc (S-methyl-D3) plays a role in purine and pyrimidine synthesis . It’s used in research related to these fundamental biological processes .
Polyamine Synthesis and Glutathione Production
This compound also has roles in polyamine synthesis and glutathione production . It’s used in research related to these processes, which are crucial for cellular function and defense against oxidative stress .
Hepatoprotectant
L-Methionine-D3-N-fmoc (S-methyl-D3) is used as a hepatoprotectant . It’s used in research related to liver health and the treatment of liver diseases .
Urinary Acidifier
This compound is used as a urinary acidifier . It’s used in research related to urinary health and the treatment of urinary tract infections .
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(trideuteriomethylsulfanyl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBGAUHBELNDEW-CAGSJYCBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])SCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Methionine-D3-N-fmoc (S-methyl-D3) |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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